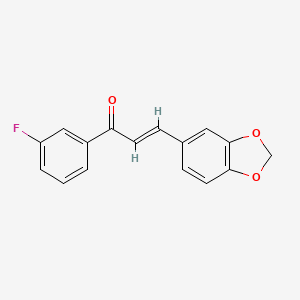

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and alternative green solvents can also be explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, quinones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cell membranes, or interfere with DNA replication, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(4-methoxyphenyl)-1-(3-fluorophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a benzo[d][1,3]dioxole moiety.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one: Lacks the fluorine atom on the phenyl ring.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the fluorophenyl group in (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one imparts unique chemical properties and biological activities that distinguish it from similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Actividad Biológica

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one , commonly referred to as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly its effects on various enzyme systems and cellular mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C16H13O4F, with a molecular weight of approximately 284.27 Da. The structure features a benzodioxole moiety, which is known for its diverse pharmacological properties. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | 3.45 |

| Heavy Atoms Count | 22 |

| Rotatable Bonds Count | 4 |

| Polar Surface Area (Å) | 79 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzodioxole derivatives with fluorinated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, often employing methodologies such as microwave-assisted synthesis or solvent-free conditions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of several key enzymes involved in neurodegenerative diseases:

- Monoamine Oxidase (MAO) : The compound exhibits inhibitory activity against MAO-B, with an IC50 value indicating significant potency. Inhibition of MAO-B is associated with increased levels of neurotransmitters like dopamine, which can be beneficial in treating conditions such as Parkinson's disease .

- Acetylcholinesterase (AChE) : The compound also shows promise as an AChE inhibitor, which is crucial for managing Alzheimer's disease symptoms by preventing the breakdown of acetylcholine .

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition contributes to cognitive enhancement and neuroprotection .

- β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) : This enzyme is a target for Alzheimer's disease therapy, and the compound's inhibitory action on BACE-1 suggests potential therapeutic applications in neurodegeneration .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. It effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models . This activity is particularly relevant in the context of neuroprotection.

Cytotoxicity and Safety Profile

Toxicity assessments conducted on Vero cells indicate that the compound exhibits low cytotoxicity at concentrations up to 100 μg/mL. Cell viability assays confirm that it maintains over 80% viability at these concentrations, suggesting a favorable safety profile for further development .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced dopaminergic neuron loss compared to untreated controls. These findings support its potential use in neuroprotection against neurodegenerative diseases.

Structure-Activity Relationship Analysis

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring influence the biological activity significantly. Substituents such as fluorine enhance enzyme inhibition potency compared to other halogens .

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJPLEQAMXUAOI-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.